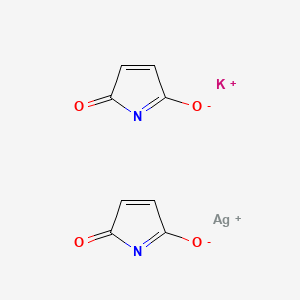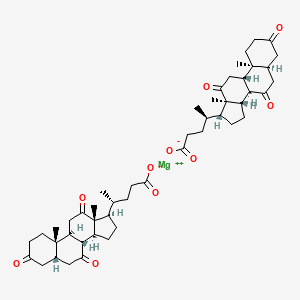
Magnesium dehydrocholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium dehydrocholate is a compound formed by the combination of magnesium and dehydrocholic acid. Dehydrocholic acid is a synthetic bile acid derived from the oxidation of cholic acid. This compound is known for its applications in medicine, particularly in the treatment of liver and gallbladder disorders. It is used to stimulate bile flow and improve digestion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium dehydrocholate can be synthesized through the reaction of dehydrocholic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction typically occurs in an aqueous medium, where dehydrocholic acid is dissolved and then reacted with the magnesium salt to form this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process begins with the synthesis of dehydrocholic acid, followed by its reaction with a magnesium salt. The resulting this compound is then purified through filtration and crystallization to obtain a high-purity product suitable for medical applications.
Chemical Reactions Analysis
Types of Reactions
Magnesium dehydrocholate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and the conditions vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Magnesium dehydrocholate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is used in the treatment of liver and gallbladder disorders, where it helps stimulate bile flow and improve digestion.
Industry: The compound is used in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
Magnesium dehydrocholate exerts its effects by stimulating the production and flow of bile in the liver and gallbladder. The compound interacts with bile acid receptors and transporters, enhancing the secretion of bile acids and improving digestion. The molecular targets include bile acid receptors such as FXR (farnesoid X receptor) and transporters like ASBT (apical sodium-dependent bile acid transporter).
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Used as a laxative and in the treatment of magnesium deficiency.
Magnesium chloride: Commonly used in supplements and as a de-icing agent.
Magnesium citrate: Used as a laxative and in dietary supplements.
Magnesium hydroxide:
Uniqueness
Magnesium dehydrocholate is unique in its specific application for liver and gallbladder disorders. Unlike other magnesium compounds, it combines the properties of magnesium with the bile-stimulating effects of dehydrocholic acid, making it particularly effective in improving bile flow and digestion.
Properties
CAS No. |
7786-84-7 |
|---|---|
Molecular Formula |
C48H66MgO10 |
Molecular Weight |
827.3 g/mol |
IUPAC Name |
magnesium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H34O5.Mg/c2*1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h2*13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;;+2/p-2/t2*13-,14+,16-,17+,18+,22+,23+,24-;/m11./s1 |
InChI Key |
JKWGGYRLJAHBMT-IOTIMKOBSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Mg+2] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Mg+2] |
Related CAS |
81-23-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


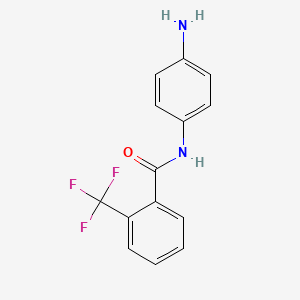
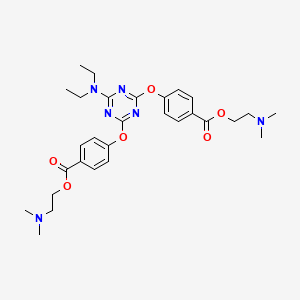
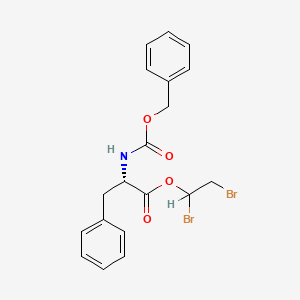
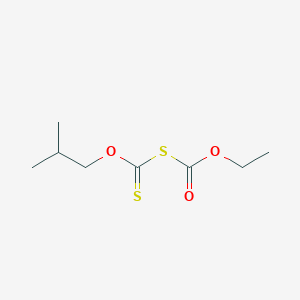
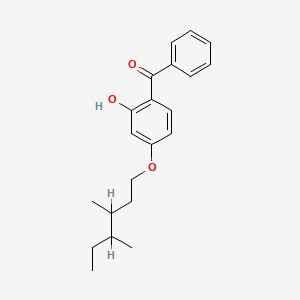
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
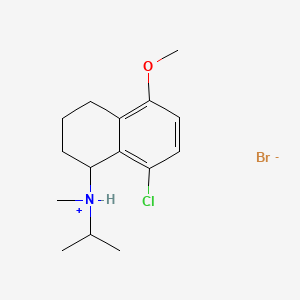
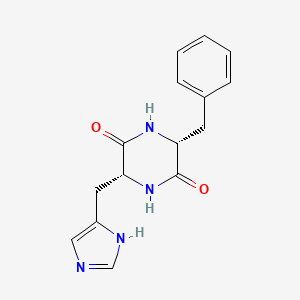
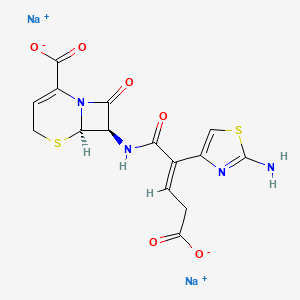
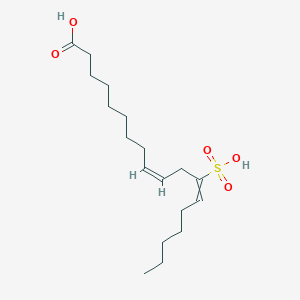
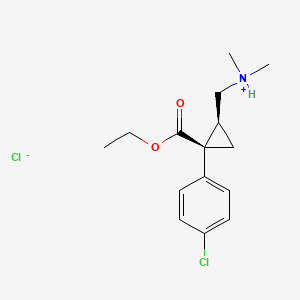
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

